molecular formula C27H21N3O4S B2515548 ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-62-1

ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2515548
CAS No.: 851947-62-1
M. Wt: 483.54
InChI Key: QXNOXGFWJOQEAM-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a naphthalene moiety, an acetamido group, and a thienopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridazine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The naphthalene moiety is then introduced via a coupling reaction, followed by the addition of the acetamido group. The final step involves the esterification of the carboxylate group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are investigating its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but initial studies indicate that it may influence signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide

Uniqueness

Ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate stands out due to its specific combination of functional groups and structural features. The presence of the naphthalene moiety and the thienopyridazine core imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-2-34-27(33)24-21-16-35-25(23(21)26(32)30(29-24)19-12-4-3-5-13-19)28-22(31)15-18-11-8-10-17-9-6-7-14-20(17)18/h3-14,16H,2,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOXGFWJOQEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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